molecular formula C6H8BNO2 B113477 2-Methylpyridine-5-boronic acid CAS No. 659742-21-9

2-Methylpyridine-5-boronic acid

Cat. No.: B113477
CAS No.: 659742-21-9
M. Wt: 136.95 g/mol
InChI Key: MZUSCPDSQJSBSY-UHFFFAOYSA-N
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Description

2-Methylpyridine-5-boronic acid is an organoboron compound with the molecular formula C6H8BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the 5-position of the pyridine ring, and a methyl group is attached to the 2-position. This compound is used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

2-Methylpyridine-5-boronic acid is primarily used as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely applied in the formation of carbon-carbon bonds . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with the palladium catalyst through a process called transmetalation . This process involves the transfer of an organic group (in this case, the this compound) from boron to palladium . The reaction conditions are exceptionally mild and tolerant of various functional groups, making this organoboron reagent highly effective .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the carbon-carbon bond formation pathway . The reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The result is the formation of new carbon-carbon bonds, which can significantly affect the downstream synthesis of various organic compounds .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which could influence its distribution and availability in a reaction mixture.

Result of Action

The primary result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and effectiveness can be affected by the presence of air and moisture . Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action and the overall efficacy of the Suzuki–Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods to synthesize 2-Methylpyridine-5-boronic acid:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Comparison with Similar Compounds

2-Methylpyridine-5-boronic acid can be compared with other similar compounds, such as:

These compounds share similar reactivity and applications but differ in their specific chemical properties and the types of reactions they undergo.

Properties

IUPAC Name

(6-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUSCPDSQJSBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984457
Record name (6-Methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659742-21-9
Record name (6-Methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyridine-5-boronic acid
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Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-methyl-pyridine (992 mg, 5.8 mmol) in diethyl ether (5 mL) was slowly added n-butyl lithium in hexane (1.4 M, 5 mL, 7 mmol) at −78° C. over a span of 10 minutes under nitrogen atmosphere. The reaction mixture was stirred at −78° C. for 90 minutes. At this time, tri-isopropyl borate (1.30 g, 6.9 mmol) was slowly added, and the resulting mixture was allowed to warm to room temperature and stirred for an additional 90 minutes. The reaction was quenched with 5% aqueous sodium hydroxide solution (6 mL) at 0° C. and was extracted with diethyl ether (25 mL×4). The pH of the aqueous solution was adjusted to about 7 by the slow addition of 2N hydrochloric acid. The aqueous layer was extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 2-methyl-5-pyridinylbronic acid, which was used without further purification.
Quantity
992 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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